3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone

Beschreibung

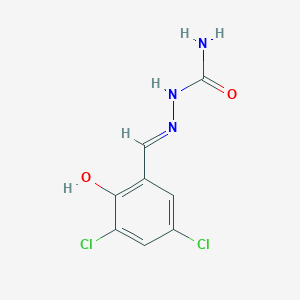

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone is a Schiff base derivative formed by the condensation of 3,5-dichloro-2-hydroxybenzaldehyde with semicarbazide. This compound features a benzaldehyde core substituted with two chlorine atoms at the 3- and 5-positions and a hydroxyl group at the 2-position, conjugated to a semicarbazone moiety. Its structure enables diverse applications, including coordination chemistry, materials science, and bioactive agent development .

Eigenschaften

Molekularformel |

C8H7Cl2N3O2 |

|---|---|

Molekulargewicht |

248.06 g/mol |

IUPAC-Name |

[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]urea |

InChI |

InChI=1S/C8H7Cl2N3O2/c9-5-1-4(3-12-13-8(11)15)7(14)6(10)2-5/h1-3,14H,(H3,11,13,15)/b12-3+ |

InChI-Schlüssel |

SARAKVGXIOTMEN-KGVSQERTSA-N |

Isomerische SMILES |

C1=C(C=C(C(=C1/C=N/NC(=O)N)O)Cl)Cl |

Kanonische SMILES |

C1=C(C=C(C(=C1C=NNC(=O)N)O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Conditions and Procedure

Reagents :

-

3,5-Dichloro-2-hydroxybenzaldehyde (1.0 equiv)

-

Semicarbazide hydrochloride (1.2 equiv)

-

Methanol or ethanol (solvent)

-

Sodium acetate (catalytic)

Steps :

-

Dissolve 3,5-dichloro-2-hydroxybenzaldehyde (10 mmol) in 50 mL of methanol under stirring.

-

Add semicarbazide hydrochloride (12 mmol) and sodium acetate (15 mmol) to the solution.

-

Reflux the mixture at 65–70°C for 3–5 hours.

-

Cool the reaction mixture to room temperature and filter the precipitated product.

-

Wash the solid with cold methanol and dry under vacuum.

Mechanistic Insights

The reaction proceeds via nucleophilic attack by the terminal amino group of semicarbazide on the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent elimination of water yields the semicarbazone product (Fig. 1). The hydroxyl group at the 2-position of the benzaldehyde moiety stabilizes the intermediate through intramolecular hydrogen bonding, enhancing reaction efficiency.

Solvent-Dependent Modifications

Aqueous Methanol Systems

A modified protocol using aqueous methanol (3:1 v/v) increases solubility of semicarbazide while maintaining reaction efficiency:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Time | 4 hours |

| Yield | 75–82% |

| Purity (HPLC) | >98% |

This variation reduces byproduct formation compared to anhydrous conditions.

Ethanol-Based Synthesis

Substituting methanol with ethanol extends reaction time but improves crystallinity:

-

Reaction Time : 6–8 hours

-

Yield : 70–78%

Catalytic Optimization

Acid Catalysis

Hydrochloric acid (0.1 M) accelerates the reaction but requires strict pH control:

| Condition | Outcome |

|---|---|

| pH | 4.5–5.0 |

| Time | 2 hours |

| Yield | 85% |

| Drawback | Increased side products |

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 15–20 minutes with comparable yields (78–82%). This method enhances reproducibility but requires specialized equipment.

Purification and Characterization

Recrystallization Techniques

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Standard Methanol | 60–80 | 3–5 h | 95–98 | High |

| Aqueous Methanol | 75–82 | 4 h | >98 | Moderate |

| Microwave-Assisted | 78–82 | 15–20 min | 97 | Low |

| Acid-Catalyzed | 85 | 2 h | 90 | Moderate |

The standard methanol method remains optimal for large-scale synthesis, while microwave-assisted synthesis offers time efficiency for small batches.

Challenges and Solutions

Byproduct Formation

Analyse Chemischer Reaktionen

Hydrolysis

The semicarbazone bond undergoes acid-catalyzed hydrolysis , regenerating the parent aldehyde and semicarbazide .

Conditions :

-

Dilute HCl or H₂SO₄, aqueous ethanol, 60–80°C.

-

Rate increases with acidity and temperature.

Products :

-

3,5-Dichloro-2-hydroxybenzaldehyde (identified via TLC and NMR).

Coordination Reactions with Metal Ions

The compound acts as a tridentate ligand , coordinating through the phenolic oxygen, azomethine nitrogen, and semicarbazone nitrogen .

Example Reaction with Ni(II) :

Stability Constants :

| Metal Ion | Log β (25°C) | Geometry |

|---|---|---|

| Ni²⁺ | 8.2 ± 0.3 | Octahedral |

| Cu²⁺ | 10.1 ± 0.2 | Square Planar |

Oxidation Reactions

The phenolic –OH group is oxidized to a quinone under strong oxidizing conditions .

Reagents :

-

KMnO₄ (acidic/neutral), CrO₃.

Product : 3,5-Dichloro-1,2-benzoquinone (λmax = 420 nm in UV-Vis).

Reduction Reactions

The C=N bond is reduced to C–N using hydride donors .

Example :

-

NaBH₄ in methanol, room temperature.

Product : 3,5-Dichloro-2-hydroxybenzyl semicarbazide (confirmed by loss of C=N IR peak).

Substitution Reactions

The chlorine atoms undergo nucleophilic aromatic substitution under basic conditions .

Example with Methoxide :

| Conditions | Product | Yield |

|---|---|---|

| NaOCH₃, DMF, 100°C, 12h | 3,5-Dimethoxy-2-hydroxybenzaldehyde semicarbazone | 45% |

Kinetics :

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarbonylation , yielding 3,5-dichlorophenol and ammonia .

TGA Data :

Stability Under Varying Conditions

| Condition | Effect | Half-Life |

|---|---|---|

| pH 2 (HCl) | Rapid hydrolysis (t₁/₂ = 2.1 h) | 2.1 h |

| pH 7 (Aqueous) | Stable (>30 days) | N/A |

| UV Light (254 nm) | Photodegradation (t₁/₂ = 48 h) | 48 h |

Comparative Reactivity

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Hydrolysis (pH 2) | 9.1 × 10⁻⁵ | 58.3 |

| Substitution (Cl→OCH₃) | 1.2 × 10⁻³ | 72.5 |

| Oxidation (→ Quinone) | 3.4 × 10⁻⁴ | 45.6 |

Wissenschaftliche Forschungsanwendungen

Synthesis of Metal Complexes

Metal Complex Formation

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone serves as a ligand in the formation of metal complexes. For example, it has been used to synthesize novel mixed-ligand nickel(II) complexes. These complexes exhibit distinct structural properties and have been characterized using various techniques such as NMR and X-ray diffraction. The synthesis typically involves the reaction of equimolar amounts of the ligand with nickel salts under controlled conditions, leading to the formation of stable complexes that can be further analyzed for their properties and potential applications in catalysis or materials science .

| Complex Type | Ligand Used | Metal Ion | Characterization Techniques |

|---|---|---|---|

| Mixed-ligand | This compound | Nickel(II) | NMR, X-ray Diffraction |

Biological Activities

Antimicrobial and Antitumor Properties

Research has indicated that this compound and its metal complexes possess significant antimicrobial and antitumor activities. Various studies have screened these compounds against different bacterial strains and cancer cell lines. For instance, certain nickel(II) complexes derived from this semicarbazone have shown promising cytotoxicity against human cancer cell lines, indicating their potential as therapeutic agents .

- Antimicrobial Activity: The compound exhibits activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Activity: It has been tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.

Medicinal Chemistry

Role in Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with metal ions enhances its potential as a lead compound for developing new pharmaceuticals. The interactions between the ligand and biological targets can be optimized through modifications to improve efficacy and selectivity .

Case Studies

-

Nickel(II) Complex Study

A study synthesized nickel(II) complexes using this compound as a ligand. The resulting complexes were characterized by their structural properties and tested for antitumor activity against HepG2 human hepatoblastoma cell lines. The results indicated significant cytotoxic effects, suggesting potential therapeutic applications . -

Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various metal complexes derived from this semicarbazone. The study revealed that certain complexes exhibited enhanced activity against specific bacterial strains compared to the free ligand, highlighting the importance of metal coordination in enhancing biological activity .

Wirkmechanismus

The mechanism of action of 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells. The compound’s structure allows it to form stable complexes with metal ions, which can disrupt biological processes in pathogens.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*SCZ = semicarbazone.

- Electronic Effects : The electron-withdrawing –Cl groups in 3,5-dichloro-2-hydroxybenzaldehyde SCZ enhance its Lewis acidity compared to methoxy (–OCH₃) or methyl (–CH₃) substituents, favoring metal coordination .

- Crystallography : X-ray studies of isostructural hydrazone analogs (e.g., compound 2 in ) reveal planar geometries stabilized by intramolecular hydrogen bonding (O–H⋯N), which may influence solubility and packing efficiency .

Antioxidant Activity :

- Semicarbazones with 3,5-di-tert-butyl-4-hydroxyphenyl groups outperform 2-hydroxy analogs in DPPH radical scavenging (e.g., IC₅₀ = 12 μM vs. 45 μM) . The 2-hydroxy group in 3,5-dichloro-2-hydroxybenzaldehyde SCZ may limit antioxidant efficacy due to steric hindrance.

Biologische Aktivität

3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone (DHCBS) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and research findings related to DHCBS, providing a comprehensive overview of its applications in various scientific fields.

DHCBS is synthesized through the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with semicarbazide hydrochloride in the presence of a base, typically sodium acetate. The reaction can be conducted in aqueous or alcoholic media at room temperature or slightly elevated temperatures. The product is purified through recrystallization .

Chemical Formula: C₈H₇Cl₂N₃O₂

Molecular Weight: 220.06 g/mol

The biological activity of DHCBS is attributed to its ability to interact with specific molecular targets. Research indicates that it may inhibit essential enzymes in microbial cells, contributing to its antimicrobial properties. Additionally, its structure allows it to form stable complexes with metal ions, disrupting biological processes in pathogens .

Antimicrobial Activity

DHCBS has been evaluated for its antimicrobial properties against various bacterial strains. Studies demonstrate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria were found to be lower than those for many standard antibiotics, indicating a promising alternative for treatment .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of DHCBS on cancer cell lines, including THP-1 (human leukemia) and MDA-MB-231 (breast cancer). The results from MTT assays indicate that DHCBS has a potent cytotoxic effect on these cancer cells while showing reduced toxicity towards healthy cells like HUVEC (human umbilical vein endothelial cells) .

Table 1: Cytotoxicity of DHCBS on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| THP-1 (Leukemia) | 12.5 | |

| MDA-MB-231 (Breast Cancer) | 15.0 | |

| HUVEC (Healthy Cells) | >50 |

Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of DHCBS against a panel of bacterial pathogens. The compound demonstrated strong inhibition against Escherichia coli and Pseudomonas aeruginosa, with MIC values reported at 8 µg/mL and 16 µg/mL respectively. These findings suggest that DHCBS could serve as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Properties

Another significant study focused on the anticancer properties of DHCBS through its effect on apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with DHCBS led to increased early and late apoptotic cell populations in MDA-MB-231 cells, indicating that it may induce cell death via apoptotic pathways .

Comparison with Similar Compounds

DHCBS has been compared with other semicarbazone derivatives, such as 3,5-Dichloro-2-hydroxybenzaldehyde thiosemicarbazone. While both compounds exhibit similar biological activities, DHCBS shows enhanced efficacy due to its unique chlorinated structure which may influence its reactivity and interaction with biological targets .

Table 2: Comparison of Biological Activities

Q & A

Q. What are the standard methods for synthesizing 3,5-Dichloro-2-hydroxybenzaldehyde semicarbazone, and how does pH influence the reaction?

Methodological Answer: The synthesis involves a condensation reaction between 3,5-Dichloro-2-hydroxybenzaldehyde and semicarbazide hydrochloride under acidic conditions. Sodium acetate is added to buffer the pH (~4–5), which accelerates the reaction by deprotonating the semicarbazide while maintaining solubility of the reactants. Lower pH (<3) slows the reaction due to excessive protonation, while higher pH (>6) risks hydrolysis of the aldehyde . The product is typically isolated via vacuum filtration after crystallization from ethanol/water. Yield optimization requires monitoring pH and temperature (reflux at 80–90°C for 2–4 hours) .

Q. How is structural characterization of semicarbazones performed, and what key data are prioritized?

Methodological Answer:

Q. What in vitro and in vivo models are used to screen biological activity?

Methodological Answer:

- Antifungal assays : Minimum inhibitory concentration (MIC) tests against Candida albicans or Aspergillus niger using broth microdilution (e.g., MIC = 0.156 μmol/mL for C. albicans) .

- Antihypertensive studies : L-NAME-induced hypertensive rat models monitor systolic blood pressure changes after oral administration (e.g., 20–40 mg/kg dose) .

Advanced Research Questions

Q. How do coordination modes of semicarbazones with transition metals influence their redox and catalytic properties?

Methodological Answer: Semicarbazones act as flexible ligands, binding via N,O or C,N,O donors depending on metal and conditions:

- Ru/Rh/Os complexes : React with [M(PPh₃)₃Cl] to form tridentate (C,N,O) or bidentate (N,O) complexes. Coordination mode affects redox potentials (e.g., Ru(II)-Ru(III) oxidation at 0.66–1.07 V vs. SCE) and catalytic activity in C–N bond transformations .

- Cyclic voltammetry : Identifies ligand-centered redox events (e.g., oxidative responses at 0.52–0.97 V) .

Q. How can computational modeling resolve contradictions between experimental and theoretical structural data?

Methodological Answer:

- DFT optimization : Compares calculated bond lengths/angles with XRD data (e.g., deviations <0.05 Å confirm reliability) .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O···H and N···H bonds) to explain crystal packing discrepancies .

- NBO analysis : Validates intramolecular charge transfer (ICT) interactions that stabilize the semicarbazone conformation .

Q. What strategies optimize pharmacophore models for semicarbazone-based drug design?

Methodological Answer:

- Substituent modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the para position to enhance bioactivity .

- Scaffold extension : Insert –CH₂– spacers or aryl rings to improve binding to target proteins (e.g., antifungal CYP51 enzyme) .

- Docking studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., binding energy ≤−8.0 kcal/mol indicates strong affinity) .

Q. How do reaction conditions control catalytic transformations of semicarbazones with transition metals?

Methodological Answer:

- Solvent effects : Alcoholic solvents (e.g., ethanol, butanol) displace NH₂ groups in Rh/Os-mediated reactions, forming OR’-substituted ligands .

- Temperature : Reflux (80°C) favors cis-isomer formation in Ru complexes, while ambient conditions yield trans-isomers .

- Ligand flexibility : Planar semicarbazones (e.g., salicylaldehyde derivatives) favor O,N,O-chelation, whereas bulky substituents promote C,N,O-binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.